
3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro and hydroxy group, as well as a thiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide typically involves the following steps:
Formation of the Thiazole Moiety: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole to the Benzamide Core: This step involves the nucleophilic substitution reaction where the thiazole moiety is attached to the benzamide core through a suitable linker.
Introduction of the Chloro and Hydroxy Groups: The chloro and hydroxy groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to the presence of the thiazole moiety.
Biological Studies: Used in studies to understand the interaction of thiazole-containing compounds with biological targets.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3-Chloro-4-hydroxy-N-((4-methylthiazol-2-yl)methyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which may confer distinct biological activities and chemical reactivity compared to other thiazole-containing compounds .
Eigenschaften
Molekularformel |
C12H11ClN2O2S |
|---|---|
Molekulargewicht |
282.75 g/mol |
IUPAC-Name |
3-chloro-4-hydroxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-6-18-11(15-7)5-14-12(17)8-2-3-10(16)9(13)4-8/h2-4,6,16H,5H2,1H3,(H,14,17) |
InChI-Schlüssel |
KVKAFCCXCBVXBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)CNC(=O)C2=CC(=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


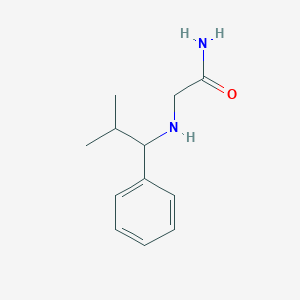
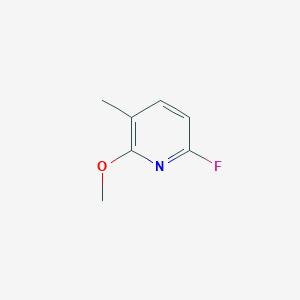
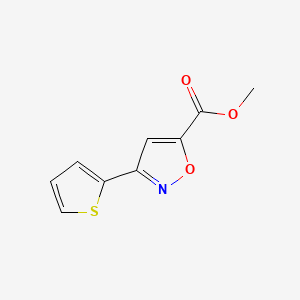
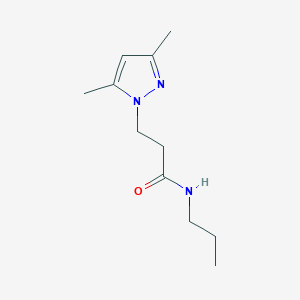
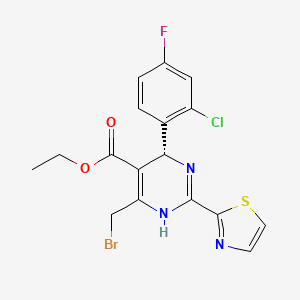
![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
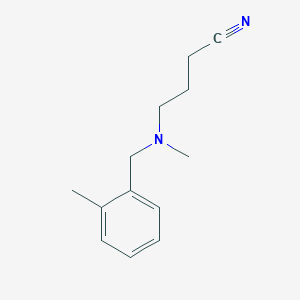
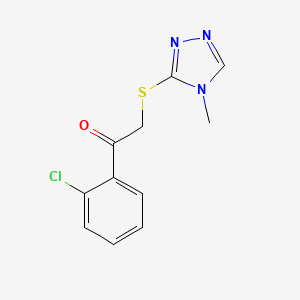
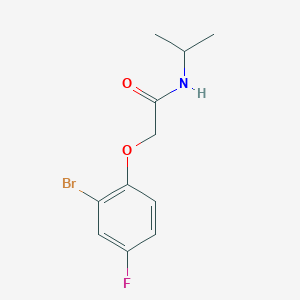
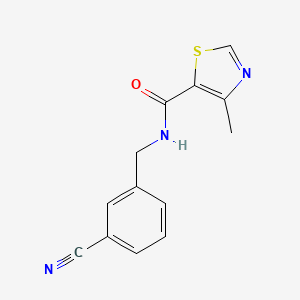
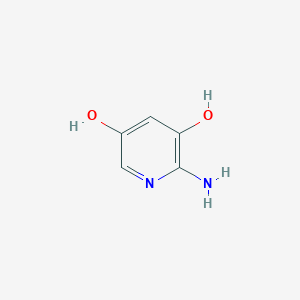
![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)

